2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring. The presence of a chloromethyl group at the 2-position and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a multicomponent reaction involving a pyridine derivative, an aldehyde, and an amidine. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as zinc chloride.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid. This step is often performed under acidic conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its chemical versatility.
Reduction Reactions: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Azido, cyano, and amino derivatives.
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Scientific Research Applications
2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and
Properties
CAS No. |
2680537-48-6 |
---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.